

# Application Note: Structural Elucidation of Dehydrotumulosic Acid using NMR Spectroscopy

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## Compound of Interest

Compound Name: *Dehydrotumulosic acid*

Cat. No.: B1208518

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## Abstract

**Dehydrotumulosic acid**, a lanostane-type triterpenoid isolated from the medicinal fungus *Poria cocos*, has garnered interest for its potential pharmacological activities. The precise structural characterization of such natural products is fundamental for drug discovery and development. This application note provides a detailed protocol for the isolation and complete structural elucidation of **dehydrotumulosic acid** using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present comprehensive  $^1\text{H}$  and  $^{13}\text{C}$  NMR data and illustrate how COSY, HSQC, and HMBC experiments are employed to unambiguously assign the complex structure of this triterpenoid.

## Introduction

*Poria cocos* (Fuling) is a well-known traditional Chinese medicine, and its chemical constituents, particularly triterpenoids, are believed to be responsible for its therapeutic effects, which include immunomodulatory and anti-inflammatory properties.<sup>[1][2]</sup> **Dehydrotumulosic acid** is one of the active triterpenoids found in this fungus.<sup>[3]</sup> Accurate structural determination is the first critical step in understanding its structure-activity relationship and mechanism of action. NMR spectroscopy is an unparalleled tool for the *de novo* structural elucidation of complex organic molecules like **dehydrotumulosic acid**.<sup>[1]</sup> This note details the necessary protocols, from isolation to final structure confirmation, providing researchers with a practical guide.

## Experimental Protocols

A multi-step extraction and chromatographic purification process is required to isolate **dehydrotumulosic acid** from its natural source.[\[1\]](#)

### Materials:

- Dried sclerotium of *Poria cocos*
- 75% Ethanol (EtOH)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Methanol (MeOH)
- Silica gel (70-230 mesh)
- C18 reverse-phase silica gel
- Rotary evaporator
- Chromatography columns

### Protocol:

- Extraction: The dried and powdered sclerotium of *Poria cocos* (e.g., 10 kg) is subjected to reflux extraction with 75% ethanol for 3 hours. This process is typically repeated three times to ensure exhaustive extraction.[\[1\]](#)
- Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of dichloromethane and methanol, starting with a non-polar mixture (e.g.,  $\text{CH}_2\text{Cl}_2:\text{MeOH}$ , 97:3) and gradually increasing the polarity.[\[1\]](#)

- Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing compounds with similar R<sub>f</sub> values are combined.
- Reverse-Phase Chromatography: The fraction containing **dehydrotumulosic acid** is further purified using a C18 reverse-phase column to yield the pure compound.[3]

#### Materials:

- Purified **dehydrotumulosic acid** (~5-10 mg)
- Deuterated pyridine (Pyridine-d<sub>5</sub>)
- 5 mm NMR tube
- Vortex mixer

#### Protocol:

- Weigh approximately 5-10 mg of purified **dehydrotumulosic acid** directly into a clean, dry 5 mm NMR tube.
- Add approximately 0.6 mL of Pyridine-d<sub>5</sub> to the NMR tube.
- Cap the tube and gently vortex the sample until the compound is fully dissolved.
- The sample is now ready for NMR analysis.

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]

#### 1D NMR Experiments:

- <sup>1</sup>H NMR: Acquire a standard proton spectrum. Typical parameters on a 400 MHz instrument include a spectral width of 12-16 ppm, a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 220-240 ppm, a 30° pulse, an acquisition time of 1-2 seconds, and a

relaxation delay of 2 seconds.

#### 2D NMR Experiments:

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) spin coupling systems. It is essential for identifying adjacent protons in the molecular structure.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond  $^1\text{H}$ - $^{13}\text{C}$  correlations). It is crucial for assigning the carbons that bear protons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (long-range  $^1\text{H}$ - $^{13}\text{C}$  correlations). It is the key experiment for assembling the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

## Results and Data Presentation

The complete  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **dehydrotumulosic acid**, assigned based on the combination of 1D and 2D NMR experiments, are summarized in Table 1.

Table 1:  $^1\text{H}$  (400 MHz) and  $^{13}\text{C}$  (100 MHz) NMR Data for **Dehydrotumulosic Acid** in Pyridine- $d_5$

Position	<sup>13</sup> C (δ ppm)	<sup>1</sup> H (δ ppm)	Multiplicity	J (Hz)
1	36.1	α: 1.55, β: 1.01	m	
2	28.5	α: 1.95, β: 1.75	m	
3	78.5	3.45	dd	11.2, 4.4
4	39.2	-	-	
5	51.5	0.95	d	6.0
6	21.7	α: 1.58, β: 1.45	m	
7	120.3	5.58	d	6.0
8	145.7	-	-	
9	140.9	-	-	
10	37.4	-	-	
11	22.1	α: 2.55, β: 2.45	m	
12	31.1	α: 2.05, β: 1.85	m	
13	45.1	-	-	
14	51.1	-	-	
15	35.8	α: 2.15, β: 1.25	m	
16	68.1	4.15	t	8.0
17	62.5	1.80	m	
18	16.5	0.85	s	
19	19.1	1.25	s	
20	36.5	2.50	m	
21	181.1	-	-	
22	30.1	α: 2.30, β: 2.10	m	
23	26.5	α: 1.80, β: 1.60	m	

24	149.5	-	-	
25	110.1	4.90, 4.85	s, s	
26	21.5	1.75	s	
27	22.5	1.05	d	6.8
28	28.1	1.00	s	
29	15.8	0.90	s	
30	25.1	1.10	d	6.8
31	18.5	0.98	s	

Note: Data compiled and adapted from published literature on triterpenoids from *Poria cocos*.  
[1][5] Assignments are based on COSY, HSQC, and HMBC correlations.

## Visualization of Workflow and Structural Analysis

The overall process from isolation to structure elucidation can be visualized as a clear workflow.

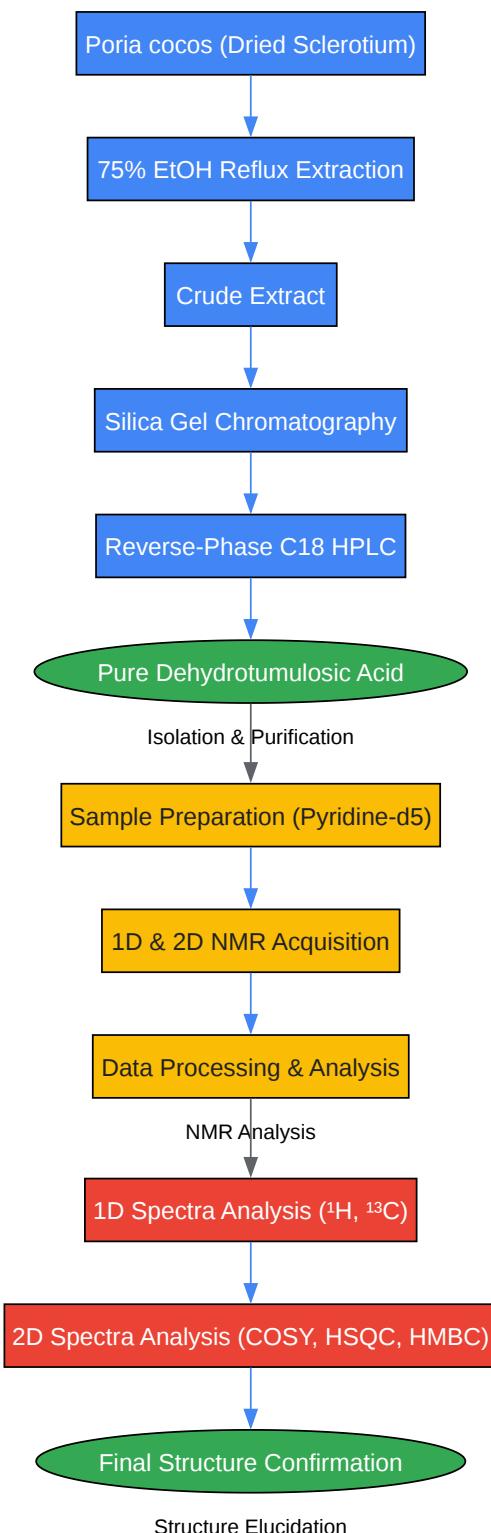


Figure 1. Experimental Workflow

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Figure 1. Experimental Workflow

The structure of **dehydrotumulosic acid** was elucidated by systematically interpreting the 1D and 2D NMR data.

- $^{13}\text{C}$  and DEPT Analysis: The  $^{13}\text{C}$  NMR spectrum shows 31 distinct carbon signals, consistent with the molecular formula  $\text{C}_{31}\text{H}_{48}\text{O}_4$ . DEPT experiments (not shown) would differentiate between  $\text{CH}_3$ ,  $\text{CH}_2$ ,  $\text{CH}$ , and quaternary carbons, including the two carbonyls (C-21 and C-24), olefinic carbons, and oxygen-bearing carbons (C-3 and C-16).
- HSQC Analysis: The HSQC spectrum correlates every proton signal (except for hydroxyl protons) to its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons listed in Table 1.
- COSY Analysis: The  $^1\text{H}$ - $^1\text{H}$  COSY spectrum reveals the proton spin systems. For example, the signal of H-3 ( $\delta$  3.45) would show a correlation to the protons on C-2 ( $\delta$  1.95, 1.75), establishing the C2-C3 fragment. Similarly, other fragments like C5-C6-C7 and the side chain can be pieced together.
- HMBC Analysis: The HMBC spectrum is paramount for connecting the fragments and confirming the overall carbon skeleton. Key long-range correlations are used to link spin systems across quaternary carbons. For instance, the methyl protons (H-18, H-19, H-28, H-29, H-31) are singlets and their positions are confirmed by their HMBC correlations to surrounding carbons.

The diagram below illustrates some of the critical HMBC and COSY correlations that would be observed to confirm the structure of **dehydrotumulosic acid**.

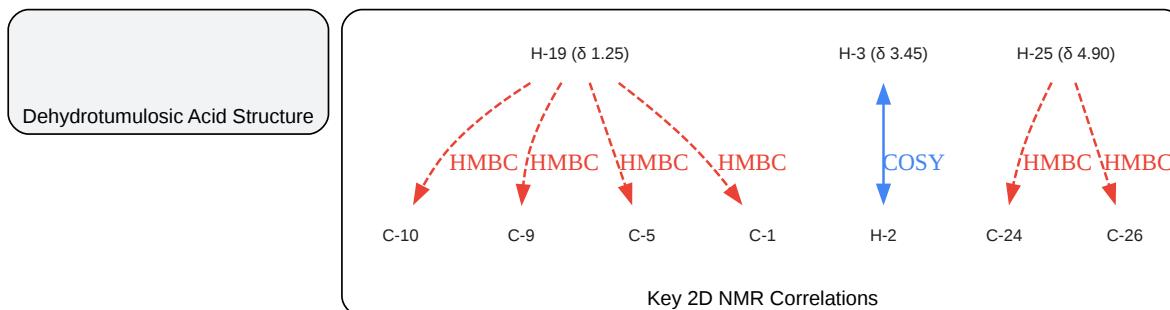


Figure 2. Key NMR Correlations

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